molecular formula C20H23N3O3S B11570147 2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine

2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine

Cat. No.: B11570147
M. Wt: 385.5 g/mol
InChI Key: OAFASUYWAQNZNX-UHFFFAOYSA-N
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Description

2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and an imidazo[1,2-a]pyridine core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group, potentially converting it to a thiol or sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties .

Scientific Research Applications

2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine has been explored for its applications in various scientific domains:

Mechanism of Action

The mechanism of action of 2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}-6-methylimidazo[1,2-a]pyridine
  • 2-{3-[(2,6-Dimethylmorpholin-4-yl)ethyl]phenyl}-6-methylimidazo[1,2-a]pyridine
  • 2-{3-[(2,6-Dimethylmorpholin-4-yl)propyl]phenyl}-6-methylimidazo[1,2-a]pyridine

Uniqueness

What sets 2-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methylimidazo[1,2-a]pyridine apart from similar compounds is the presence of the sulfonyl group, which imparts unique chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and reactivity, making it a versatile molecule for various applications .

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

2,6-dimethyl-4-[3-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C20H23N3O3S/c1-14-7-8-20-21-19(13-22(20)10-14)17-5-4-6-18(9-17)27(24,25)23-11-15(2)26-16(3)12-23/h4-10,13,15-16H,11-12H2,1-3H3

InChI Key

OAFASUYWAQNZNX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)C

Origin of Product

United States

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